molecular formula C14H21N5O6 B14585399 2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid CAS No. 61055-83-2

2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid

Katalognummer: B14585399
CAS-Nummer: 61055-83-2
Molekulargewicht: 355.35 g/mol
InChI-Schlüssel: PSVYWGGGUFCICH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is a compound that combines the structural features of imidazole, pyridine, and nitric acid Imidazole is a five-membered heterocyclic compound containing nitrogen atoms, while pyridine is a six-membered heterocyclic compound with a nitrogen atom Nitric acid is a strong oxidizing agent and acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method is the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, which enables the formation of imidazole rings . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvent-free conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Imidazol-1-ylhexan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings, while reduction can lead to the formation of amines .

Wirkmechanismus

The mechanism of action of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The nitric acid component can act as an oxidizing agent, modifying the structure and function of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is unique due to the presence of the hexan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of imidazole, pyridine, and nitric acid components provides a versatile scaffold for various applications in research and industry .

Eigenschaften

CAS-Nummer

61055-83-2

Molekularformel

C14H21N5O6

Molekulargewicht

355.35 g/mol

IUPAC-Name

2-(1-imidazol-1-ylhexan-2-yl)pyridine;nitric acid

InChI

InChI=1S/C14H19N3.2HNO3/c1-2-3-6-13(11-17-10-9-15-12-17)14-7-4-5-8-16-14;2*2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;2*(H,2,3,4)

InChI-Schlüssel

PSVYWGGGUFCICH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.